Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate is a chemical compound with the molecular formula C27H20F5NO4 and a molecular weight of 517.44 g/mol. This compound is used as a reactant in the synthesis of the echinocandin antifungal cyclic peptide, Micafungin.
Preparation Methods
The synthesis of Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate involves the reaction between Pentafluorophenol and 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules, such as antifungal cyclic peptides.
Biology: The compound’s derivatives may be studied for their biological activities and potential therapeutic applications.
Medicine: It is involved in the synthesis of Micafungin, an antifungal agent used in medical treatments.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate involves its role as a reactant in the synthesis of Micafungin. The compound interacts with specific molecular targets and pathways to facilitate the formation of the antifungal cyclic peptide. The exact molecular targets and pathways involved depend on the specific reactions and conditions used in the synthesis process.
Comparison with Similar Compounds
Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate can be compared with other similar compounds, such as:
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents can have varying reactivity and applications. The uniqueness of this compound lies in its specific structure, which allows it to be used in the synthesis of Micafungin and other complex molecules.
Properties
Molecular Formula |
C27H20F5NO4 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C27H20F5NO4/c1-2-3-4-13-35-18-11-9-16(10-12-18)20-14-19(33-37-20)15-5-7-17(8-6-15)27(34)36-26-24(31)22(29)21(28)23(30)25(26)32/h5-12,14H,2-4,13H2,1H3 |
InChI Key |
AMSYNYBKBJZAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.